molecular formula C12H7NO2S B15203971 5-(3-Thienyl)-1H-indole-2,3-dione

5-(3-Thienyl)-1H-indole-2,3-dione

Cat. No.: B15203971
M. Wt: 229.26 g/mol
InChI Key: QEQIEHRZBOHGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Thienyl)-1H-indole-2,3-dione is a heterocyclic compound that features both an indole and a thiophene ring The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while the thiophene ring is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Thienyl)-1H-indole-2,3-dione typically involves the condensation of isatin (1H-indole-2,3-dione) with thiophene derivatives. One common method is the Fischer indole synthesis, where isatin reacts with a thiophene derivative in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiophene ring is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various reduced derivatives, such as dihydroindole or tetrahydrothiophene.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroindole and tetrahydrothiophene derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

5-(3-Thienyl)-1H-indole-2,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(3-Thienyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

    5-(2-Thienyl)-1H-indole-2,3-dione: Similar structure but with the thiophene ring attached at a different position.

    5-(3-Furyl)-1H-indole-2,3-dione: Contains a furan ring instead of a thiophene ring.

    5-(3-Pyridyl)-1H-indole-2,3-dione: Contains a pyridine ring instead of a thiophene ring.

Uniqueness: 5-(3-Thienyl)-1H-indole-2,3-dione is unique due to the presence of both an indole and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and bioactive molecules.

Properties

Molecular Formula

C12H7NO2S

Molecular Weight

229.26 g/mol

IUPAC Name

5-thiophen-3-yl-1H-indole-2,3-dione

InChI

InChI=1S/C12H7NO2S/c14-11-9-5-7(8-3-4-16-6-8)1-2-10(9)13-12(11)15/h1-6H,(H,13,14,15)

InChI Key

QEQIEHRZBOHGPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CSC=C3)C(=O)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.